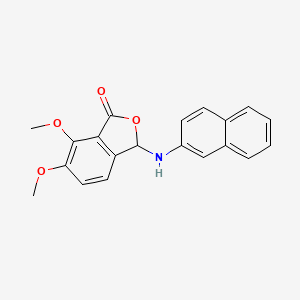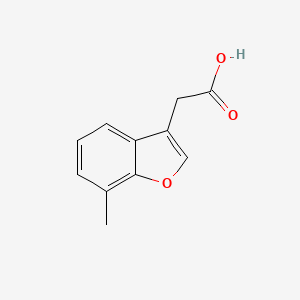
6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, and is further modified with methoxy groups and a naphthylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Amination: The final step involves the coupling of the naphthylamine group to the benzofuran core. This can be done using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features may mimic natural substrates or inhibitors, providing insights into biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and naphthylamine moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The benzofuran core provides a rigid framework that enhances binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the naphthylamine group, resulting in different reactivity and bioactivity.
3-(Naphthalen-2-ylamino)-2-benzofuran-1(3H)-one: Lacks the methoxy groups, affecting its chemical properties and interactions.
6,7-Dimethoxy-3-(phenylamino)-2-benzofuran-1(3H)-one: Substitutes the naphthylamine with a phenylamine group, altering its binding characteristics.
Uniqueness
6,7-Dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one is unique due to the combination of methoxy groups and the naphthylamine moiety, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-(naphthalen-2-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C20H17NO4/c1-23-16-10-9-15-17(18(16)24-2)20(22)25-19(15)21-14-8-7-12-5-3-4-6-13(12)11-14/h3-11,19,21H,1-2H3 |
Clé InChI |
QRJLYXJVAKTYAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=CC=CC=C4C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12118906.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)


![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)

![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)

![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)


![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
